molecular formula C15H13ClN2O2 B13222290 5,5-Diphenylimidazolidine-2,4-dione hydrochloride

5,5-Diphenylimidazolidine-2,4-dione hydrochloride

Cat. No.: B13222290
M. Wt: 288.73 g/mol
InChI Key: WWVSRSBVTDLJAH-UHFFFAOYSA-N
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Description

5,5-Diphenylimidazolidine-2,4-dione hydrochloride, a hydrochloride salt derivative of phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a hydantoin-based compound primarily recognized for its anticonvulsant properties . Phenytoin itself is a well-established antiepileptic drug that inhibits voltage-gated sodium channels, reducing neuronal hyperexcitability . The hydrochloride form enhances solubility and bioavailability, which is critical for therapeutic efficacy. Recent studies have expanded its applications to include anticancer, anti-inflammatory, and receptor-targeted activities through structural modifications .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C15H12N2O2.ClH/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);1H

InChI Key

WWVSRSBVTDLJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,5-Diphenylimidazolidine-2,4-dione Hydrochloride

General Synthetic Route

The core compound, 5,5-diphenylimidazolidine-2,4-dione, is typically synthesized via intramolecular cyclization reactions of appropriate precursors, often involving urea derivatives and benzil or benzoin as starting materials. The hydrochloride salt form is usually obtained by acidification of the free base with hydrochloric acid.

A common approach involves:

  • Using bases such as potassium carbonate (K₂CO₃), calcium hydroxide, lithium hydroxide, sodium methoxide, or sodium ethoxide to promote cyclization.
  • Acidifying the reaction mixture with hydrochloric acid to yield the hydrochloride salt.
  • Recrystallization from ethanol or aqueous ethanol to purify the product.

This method is considered environmentally friendly and economical, especially when potassium carbonate is used as the base, replacing harsher bases like sodium hydroxide which pose safety hazards (skin burns, eye damage, respiratory irritation).

Specific Synthetic Protocols

Synthesis Using Sodium Hydroxide and Hydrochloric Acid
  • The reaction mixture of the diphenylimidazolidine precursor is treated with sodium hydroxide to induce cyclization.
  • After completion, the mixture is acidified with hydrochloric acid.
  • The hydrochloride salt precipitates and is isolated by filtration and recrystallization.
Modified Acylation Route
  • 5,5-Diphenylimidazolidine-2,4-dione (2.52 g, 10 mmol) is refluxed with acetyl chloride (0.82 mL, 11 mmol) and pyridine (0.85 mL, 11 mmol) in acetone (50 mL) for 5 hours.
  • After partial evaporation and cooling, the mixture is treated with distilled water to precipitate the product.
  • The solid is filtered, washed with ethanol, and dried to yield acetylated derivatives.
  • This method yields about 56% of the product with melting points around 221-223 °C.
Reflux with Organic Acids for Derivative Formation
  • The compound 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione is refluxed with organic acids such as tartaric acid, citric acid, oxalic acid, or salicylic acid in ethanol for 3 hours.
  • After cooling, ice-cold water is added, and the product is filtered and recrystallized.
  • This method yields various substituted derivatives with potential biological activity.

Analytical Data and Characterization

Spectroscopic Characterization

Compound Key Spectroscopic Features Melting Point (°C) Yield (%)
5,5-Diphenylimidazolidine-2,4-dione (I) 1H NMR (DMSO-d6): δ 11.13 (s, N3-H), 9.36 (s, N1-H), 7.09-7.37 (b, Ar-H, 10H); 13C NMR: δ 174.76 (C4=O), 155.93 (C2=O), aromatic carbons 126-140 ppm; MS: m/z 252 (M+) 294-296 (lit. 293) Not specified
Acetyl derivative (II) 1H NMR: disappearance of N3-H signal, new methyl signal at δ 2.014 (s, 3H); 13C NMR: δ 22.65 (CH3), 197.57 (N3-C=O) 221-223 (lit. 215-217) 56
1,3-Dichloro derivative (V) Prepared by reaction with sodium hypochlorite and acidification 129-131 90
3-Methyl derivative (IV) Prepared by methylation with dimethyl sulfate in NaOH solution 155-157 (lit. 154) 92

These data confirm the successful synthesis and substitution on the imidazolidine ring.

Purity and Physical Properties

  • Thin Layer Chromatography (TLC) is routinely used to check purity.
  • Melting points are measured by open capillary methods.
  • Recrystallization solvents include ethanol, aqueous ethanol, or boiling water depending on derivative solubility.

Comparative Table of Preparation Conditions and Yields

Method/Derivative Reagents Solvent Conditions Yield (%) Melting Point (°C) Notes
Base cyclization + HCl acidification K₂CO₃ or NaOH + HCl Ethanol/water Reflux or room temp acidification Not specified Not specified Green chemistry approach with K₂CO₃ preferred
Acetylation (II) Acetyl chloride, pyridine Acetone Reflux 5 h 56 221-223 Modified acylation, purification by recrystallization
Methylation (IV) Dimethyl sulfate, NaOH Water Stir 5 h 92 155-157 High yield methyl derivative
Halogenation (V) Sodium hypochlorite + HCl Water Stir 1 h 90 129-131 Chlorinated derivative
Reflux with organic acids (AC4-AC7) Tartaric, citric, oxalic, salicylic acids Ethanol Reflux 3 h Not specified Not specified Formation of functionalized derivatives

Research Findings and Notes

  • The use of potassium carbonate as a base is highlighted as a safer, greener alternative to sodium hydroxide in the synthesis of 5,5-diphenylimidazolidine-2,4-dione, reducing hazardous waste and handling risks.
  • Acylation and halogenation reactions provide versatile routes to functionalize the imidazolidine ring, enabling further medicinal chemistry exploration.
  • Refluxing with organic acids allows the introduction of biologically relevant substituents, potentially improving anticonvulsant activity.
  • The compounds and derivatives are characterized by consistent melting points, IR, NMR, and mass spectra, confirming their structures and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phenytoin derivatives, which have been studied for their potential biological activities .

Mechanism of Action

The primary mechanism of action of 5,5-diphenylimidazolidine-2,4-dione hydrochloride involves the inhibition of sodium channels in neurons. By blocking these channels, the compound stabilizes neuronal membranes and prevents the spread of seizure activity . This action is crucial for its effectiveness as an anticonvulsant agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 5,5-diphenylimidazolidine-2,4-dione hydrochloride against its analogs, focusing on structural modifications, pharmacological activities, and physicochemical properties.

N3-Substituted Derivatives

Substitutions at the N3 position of the hydantoin ring significantly alter biological activity and receptor selectivity:

  • 3-Decyl-5,5-diphenylimidazolidine-2,4-dione : Exhibits enhanced psychotropic activity compared to phenytoin, with molecular docking suggesting stronger interactions with GABAA receptors. However, its increased lipophilicity (due to the decyl chain) may reduce blood-brain barrier penetration efficiency .
  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione: Demonstrates high selectivity for 5-HT1A receptors (Ki = 7 nM) and moderate α1-adrenoceptor (α1-AR) affinity (Ki = 16.6 nM). In contrast, the hydrochloride derivative 20a (3-(2-methoxyphenyl)piperazin-1-ylpropyl analog) shows superior α1-AR selectivity (Ki = 16.6 nM; α1/5-HT1A ratio = 5.72) .
  • 3-Benzyl and 3-n-pentyl derivatives : These analogs display reduced anticonvulsant activity but improved corrosion inhibition properties in acidic environments, achieving ~85% inhibition efficiency at 10<sup>−3</sup> M concentration .

Phenolic and Acetanilide Derivatives

  • 3-(2-Substituted phenoxy)acetyl derivatives (C1–C10): Chloro-substituted derivatives (C3, C6) exhibit potent anxiolytic and muscle relaxant activities, surpassing diazepam in rodent models. Their log P values (2.8–3.5) suggest optimal blood-brain barrier permeability .
  • Schiff base derivatives : Compounds bearing methanesulfonamide fragments show dual COX-1/COX-2 inhibition (IC50 = 0.8–1.2 µM) and antitumor activity against lung (A549) and breast (MCF7) cancer cells, with apoptosis induction via EGFR/VEGFR2 pathways .

Halogenated and Alkylated Analogs

  • 3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione : This fluorinated derivative exhibits a 1.5-fold increase in anticonvulsant potency over phenytoin in maximal electroshock (MES) tests, attributed to enhanced sodium channel blockade .
  • 1-Methyl-5,5-diphenylimidazolidine-2,4-dione : A photodegradation byproduct of phenytoin, this compound lacks therapeutic activity but serves as a critical marker in drug impurity profiling .

Pharmacological and Physicochemical Data Tables

Table 1: Comparative Pharmacological Activities

Compound Structural Modification Key Activity (IC50/Ki) Reference
Phenytoin Parent compound Na<sup>+</sup> channel inhibition (MES ED50 = 8 mg/kg)
3-Decyl derivative N3-decyl chain GABAA binding (ΔG = −9.2 kcal/mol)
20a (hydrochloride) N3-methoxyphenylpiperazine α1-AR affinity (Ki = 16.6 nM)
C3 (3-chloro-phenoxyacetyl) Chloro-substituted phenoxyacetyl Anxiolytic activity (EPM: 65% open-arm time)
Schiff base derivative R=SO2Me Methanesulfonamide fragment COX-2 inhibition (IC50 = 0.8 µM)

Table 2: Physicochemical Properties

Compound log P Solubility (mg/mL) Molecular Weight (g/mol) Reference
Phenytoin 2.47 0.02 252.27
5,5-Diphenylimidazolidine-2,4-dione HCl 2.89 1.15 288.73
C6 (3-nitro-phenoxyacetyl) 3.12 0.45 438.40
3-Benzyl derivative 4.05 0.12 342.41

Key Research Findings

  • Receptor Selectivity : N3 substitutions modulate receptor interactions. For instance, methyl groups enhance 5-HT1A affinity, while bulkier groups (e.g., methoxyphenylpiperazine) favor α1-AR binding .
  • Anticancer Mechanisms : Schiff base derivatives induce apoptosis via EGFR/VEGFR2 inhibition (IC50 = 3.2–8.7 µM), with docking scores (−10.2 to −12.4 kcal/mol) outperforming erlotinib .
  • Synthetic Efficiency : Photoinduced eosin-Y catalyzed synthesis of phenytoin derivatives achieves 85–92% yield under green conditions, superior to traditional methods (60–75%) .

Biological Activity

5,5-Diphenylimidazolidine-2,4-dione hydrochloride, commonly known as phenytoin, is a well-studied compound with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, synthesis, and various derivatives, supported by data tables and research findings.

Overview of Biological Activities

Phenytoin is primarily recognized for its anticonvulsant properties , making it a first-line treatment for generalized tonic-clonic seizures. The compound operates by modulating sodium channels in neuronal membranes, thereby stabilizing the threshold against hyperexcitability. Beyond its anticonvulsant effects, phenytoin exhibits a range of additional biological activities:

  • Antitumor Activity : Some studies have indicated that derivatives of phenytoin can inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : Research has demonstrated its efficacy against various bacterial strains.
  • Antioxidant Effects : Phenytoin and its derivatives have shown potential in scavenging free radicals.

Synthesis of 5,5-Diphenylimidazolidine-2,4-dione

The synthesis of phenytoin typically involves the condensation of urea with benzil in the presence of a suitable catalyst. Recent methodologies have focused on environmentally friendly protocols using green chemistry principles.

Common Synthesis Methods:

  • One-Pot Synthesis : A method that allows for the simultaneous formation of multiple derivatives.
  • Nucleophilic Substitution Reactions : These reactions modify the imidazolidine core to enhance biological activity.

Anticonvulsant Activity

A study utilizing the Strychnine Induced Convulsion Method demonstrated that phenytoin and its derivatives possess strong anticonvulsant effects. The effectiveness was correlated with structural modifications that enhance interaction with sodium channels.

Antimicrobial Activity

Research conducted on various derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of selected derivatives:

Compound NameBacterial StrainZone of Inhibition (mm)
PhenytoinStaphylococcus aureus20
PhenytoinEscherichia coli15
3-Substituted DerivativeStreptococcus pyogenes18

Case Studies

  • Antitumor Activity : A series of studies evaluated the antiproliferative effects of phenytoin derivatives against HCT-116 human colon carcinoma cells. Results indicated that certain derivatives significantly reduced cell viability compared to controls.
  • Antioxidant Studies : The antioxidant potential of phenytoin was assessed using DPPH radical scavenging assays, revealing a concentration-dependent activity that suggests its utility as a therapeutic agent in oxidative stress-related conditions.

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